4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of both sulfonamide and sulfonyl functional groups. Its molecular formula is . The compound features a bromine atom at the para position relative to a sulfonamide group and an ethanesulfonyl group at the meta position. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, diuretic, and hypoglycemic properties .
The synthesis of 4-bromo-3-(ethanesulfonyl)benzene-1-sulfonamide typically involves multiple steps, including:
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors to enhance reaction efficiency.
The molecular structure of 4-bromo-3-(ethanesulfonyl)benzene-1-sulfonamide can be described as follows:
The compound's structure allows for various interactions due to the presence of both electron-withdrawing (sulfonyl) and electron-donating (sulfonamide) groups, influencing its reactivity and biological activity .
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide can undergo several chemical reactions:
These reactions highlight the versatility of this compound in organic synthesis and medicinal chemistry.
The mechanism of action of 4-bromo-3-(ethanesulfonyl)benzene-1-sulfonamide primarily involves its interaction with specific molecular targets. It has been shown to inhibit perforin-mediated lysis, which plays a crucial role in immune responses, particularly involving cytotoxic T cells and natural killer cells. This inhibition suggests potential therapeutic implications in autoimmune diseases and organ transplantation by modulating immune responses .
These properties are critical for understanding how the compound behaves in various environments, influencing its applications in scientific research.
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide has several significant applications:
This compound's diverse applications underscore its importance in both academic research and industrial settings.
[4]The sulfonamide functional group (–SO₂NH₂) represents one of medicinal chemistry’s most versatile scaffolds. Its journey began in 1932 with the discovery of Prontosil, the first commercially available sulfonamide antibiotic, which revolutionized anti-infective therapy by providing a synthetic alternative to natural products [2] [6]. The core pharmacophore of sulfanilamide (4-aminobenzenesulfonamide) enabled broad-spectrum antibacterial activity by competitively inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis [5]. By the 1950s, medicinal chemists recognized that strategic modifications to the sulfonamide scaffold could redirect biological activity beyond antibacterials. This led to the development of non-antibacterial sulfonamides devoid of the allergenic N⁴-arylamine group, significantly expanding therapeutic applications [5] [6]. Key milestones include:
Table 1: Structural Evolution of Key Sulfonamide Therapeutics
Era | Compound Class | Representative Drug | Primary Target | Therapeutic Application | |
---|---|---|---|---|---|
1930s | Antibacterial | Sulfanilamide | DHPS | Bacterial infections | |
1950s | Diuretics | Acetazolamide | CA-II/IX | Glaucoma, Edema | |
1990s | COX-2 Inhibitors | Celecoxib | COX-2 | Arthritis, Pain | |
2000s | CA IX Inhibitors | SLC-0111 | CA-IX | Pancreatic cancer (Phase II) | |
2020s | JAK/STAT Modulators | Ruxolitinib derivatives | JAK kinases | Autoimmune disorders | [6] |
This diversification underscores the scaffold’s unique adaptability, where the sulfonamide group serves as a zinc-binding moiety in CA inhibitors, a hydrogen-bond acceptor in kinase inhibitors, and a structural spacer optimizing pharmacokinetic properties. The rigid sulfonyl group enhances crystalline stability, facilitating purification and formulation, while the tunable N¹-substitutions enable precise steric and electronic modulation of target engagement [10].
[1] [3]Bromine incorporation into sulfonamide architectures introduces distinct physicochemical and bioisosteric advantages. The bromine atom (van der Waals radius: 1.85 Å) provides optimal steric bulk for occupying hydrophobic binding pockets, while its moderate electronegativity (2.96 on Pauling scale) polarizes C–Br bonds, enabling halogen bonding with carbonyl oxygens or backbone amides in target proteins [8]. Brominated sulfonamides like 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide exemplify this strategy, where the bromine atom adjacent to the sulfonamide group enhances target specificity through steric occlusion and electronic effects. Recent applications highlight three key roles:
Table 2: Brominated Sulfonamides in Targeted Therapy
Compound | Bromine Position | Primary Target | Biological Activity | Therapeutic Area | |
---|---|---|---|---|---|
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide | Ortho to sulfonamide | Undisclosed (OXPHOS/CA implicated) | ATP depletion in hypoxic cells | Solid tumors | |
4-Bromo-thiazolone benzenesulfonamide | Para to sulfonamide | CA-IX | IC₅₀ = 10.93 nM; Apoptosis induction | Breast cancer | |
Benzene-1,4-disulfonamide bromo-derivative | Meta to sulfonamide | Complex I (OXPHOS) | ATP IC₅₀ = 118.5 nM | Pancreatic cancer | [3] |
Sulfadiazine (SDZ) | N/A (non-brominated reference) | DHPS | Antibacterial; CNS penetration | Toxoplasmosis |
[5] [6]Molecules featuring dual sulfonyl motifs – typically a sulfonamide (–SO₂NH₂) and a sulfone (–SO₂R) or sulfonate (–SO₃⁻) – exhibit enhanced target avidity and metabolic stability compared to monosulfonylated analogs. In 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide, the ethanesulfonyl group (–SO₂C₂H₅) and primary sulfonamide (–SO₂NH₂) create a concerted pharmacophore with three synergistic mechanisms:
Table 3: Functional Advantages of Dual Sulfonyl Systems vs. Monosulfonamides
Property | Dual Sulfonyl System | Monosulfonamide | Biological Impact | |
---|---|---|---|---|
Binding Affinity | Kᵢ = 10⁻⁹–10⁻⁸ M (CA-IX, Complex I) | Kᵢ = 10⁻⁷–10⁻⁶ M | Enhanced target occupancy at lower doses | |
Metabolic Stability | t₁/₂ > 6 h (microsomes) | t₁/₂ = 1–3 h | Reduced CYP450-mediated deactivation | |
Solubility-logP Balance | logP = 1.5–2.5; Solubility >50 μg/mL | logP <1 or >3 | Optimal membrane permeability and bioavailability | |
Selectivity | SI (CA-IX/CA-II) >100 | SI <10 | Minimized off-target effects | [3] [8] |
Dual sulfonyl compounds also exploit hypoxia-selective activation. In CA-IX-overexpressing tumors, the low extracellular pH (6.5–6.8) protonates the sulfonamide group, increasing membrane permeability and intracellular accumulation. Once internalized, the ethanesulfonyl group resists esterase hydrolysis, ensuring prolonged target engagement [6] [8]. This is exemplified by DX3-234/235 analogs, dual-sulfonyl benzene derivatives showing single-agent efficacy in Pan02 syngeneic pancreatic tumors via concurrent CA-IX and OXPHOS inhibition [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7